Cas no 2629-59-6 ((2R)-2-amino-3-(ethylsulfanyl)propanoic acid)
(2R)-2-amino-3-(ethylsulfanyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- L-Cysteine, S-ethyl-
- S-ETHYL-L -CYSTEINE
- 3-(Ethylthio)alanine
- 5-ETHYL-L-CYSTEINE
- H-CYS(ET)-OH
- L-2-Amino-3-aethylmercapto-propionsaeure
- S-Aethyl-L-cystein
- S-ethyl cysteine
- S-ethyl-L-cysteine crystalline
- (2R)-2-amino-3-(ethylsulfanyl)propanoic acid
- 2629-59-6
- (R)-2-Amino-3-(ethylthio)propanoic acid
- NS00028077
- CHEBI:156209
- (2R)-2-amino-3-ethylsulfanylpropanoic acid
- B46YS921BY
- AKOS016037521
- NSC 49244
- (2R)-2-amino-3-ethylsulfanyl-propanoic acid
- UNII-B46YS921BY
- 22196-52-7
- (2R)-2-azanyl-3-ethylsulfanyl-propanoic acid
- CHEMBL60475
- ECX
- S-Ethylcysteine
- ULXKXLZEOGLCRJ-BYPYZUCNSA-N
- S-Ethyl-L-cysteine
- SCHEMBL340835
- EN300-1168621
- Q23779747
- E-6350
- 3-ethylthio-L-alanine
- Cysteine, S-ethyl-
- 2139-90-4
- DTXSID9020588
- EINECS 220-106-2
- MFCD00020387
- G85793
- DB-321460
-
- Inchi: 1S/C5H11NO2S/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
- InChI Key: ULXKXLZEOGLCRJ-BYPYZUCNSA-N
- SMILES: S(CC)C[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 149.05100
- Monoisotopic Mass: 149.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 97
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.3
- Topological Polar Surface Area: 88.6Ų
Experimental Properties
- Melting Point: 260°C
- PSA: 88.62000
- LogP: 0.85170
(2R)-2-amino-3-(ethylsulfanyl)propanoic acid Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2R)-2-amino-3-(ethylsulfanyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1512-200MG |
S-Ethyl-L-cysteine |
2629-59-6 | >95.0%(T) | 200mg |
¥290.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1512-1G |
S-Ethyl-L-cysteine |
2629-59-6 | >95.0%(T) | 1g |
¥990.00 | 2024-04-16 | |
| Enamine | EN300-1168621-0.05g |
(2R)-2-amino-3-(ethylsulfanyl)propanoic acid |
2629-59-6 | 0.05g |
$395.0 | 2023-05-25 | ||
| Enamine | EN300-1168621-0.1g |
(2R)-2-amino-3-(ethylsulfanyl)propanoic acid |
2629-59-6 | 0.1g |
$414.0 | 2023-05-25 | ||
| Enamine | EN300-1168621-0.25g |
(2R)-2-amino-3-(ethylsulfanyl)propanoic acid |
2629-59-6 | 0.25g |
$432.0 | 2023-05-25 | ||
| Enamine | EN300-1168621-0.5g |
(2R)-2-amino-3-(ethylsulfanyl)propanoic acid |
2629-59-6 | 0.5g |
$451.0 | 2023-05-25 | ||
| Enamine | EN300-1168621-1.0g |
(2R)-2-amino-3-(ethylsulfanyl)propanoic acid |
2629-59-6 | 1g |
$470.0 | 2023-05-25 | ||
| Enamine | EN300-1168621-2.5g |
(2R)-2-amino-3-(ethylsulfanyl)propanoic acid |
2629-59-6 | 2.5g |
$923.0 | 2023-05-25 | ||
| Enamine | EN300-1168621-5.0g |
(2R)-2-amino-3-(ethylsulfanyl)propanoic acid |
2629-59-6 | 5g |
$1364.0 | 2023-05-25 | ||
| Enamine | EN300-1168621-10.0g |
(2R)-2-amino-3-(ethylsulfanyl)propanoic acid |
2629-59-6 | 10g |
$2024.0 | 2023-05-25 |
(2R)-2-amino-3-(ethylsulfanyl)propanoic acid Related Literature
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Jianlin Han,Vadim A. Soloshonok,Karel D. Klika,Józef Drabowicz,Alicja Wzorek Chem. Soc. Rev. 2018 47 1307
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2. 277. Syntheses of poly-S-alkyl-L-cysteinesMax Frankel,David Gertner,H. Jacobson,A. Zilkha J. Chem. Soc. 1960 1390
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D. F. Elliott,C. I. Furst,J. C. Crawhall,P. T. Grant,J. L. Simkin,D. G. Smyth Annu. Rep. Prog. Chem. 1964 61 459
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Arezoo Habibagahi,Nicholas Alderman,Cariton Kubwabo Anal. Methods 2020 12 4276
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5. N-Salicylideneamino acidato complexes of oxovanadium(iv). The cysteine and penicillamine complexesJo?o Costa Pessoa,Maria J. Calhorda,Isabel Cavaco,Paulo J. Costa,Isabel Correia,Dina Costa,Luís F. Vilas-Boas,Vítor Félix,Robert D. Gillard,Rui T. Henriques,Robert Wiggins Dalton Trans. 2004 2855
Additional information on (2R)-2-amino-3-(ethylsulfanyl)propanoic acid
Introduction to (2R)-2-amino-3-(ethylsulfanyl)propanoic acid (CAS No. 2629-59-6)
(2R)-2-amino-3-(ethylsulfanyl)propanoic acid, also known as L-methionine, is a sulfur-containing essential amino acid that plays a crucial role in various biological processes. This compound, identified by the CAS number 2629-59-6, is an important component in protein synthesis and has been extensively studied for its diverse biological activities and potential therapeutic applications.
L-methionine is characterized by its unique chemical structure, which includes a sulfur atom in the form of an ethylsulfanyl group. This structural feature imparts distinct properties to the molecule, making it essential for the proper functioning of many enzymes and metabolic pathways. The amino acid is involved in the synthesis of proteins, peptides, and other biomolecules, and it serves as a precursor for the production of several important compounds, including cysteine, taurine, and glutathione.
Recent research has highlighted the multifaceted roles of L-methionine in human health and disease. For instance, studies have shown that this amino acid plays a significant role in the regulation of cellular redox status and antioxidant defense mechanisms. The sulfur-containing group in L-methionine contributes to the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property makes L-methionine a potential therapeutic agent for conditions characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
In addition to its antioxidant properties, L-methionine is involved in the methylation cycle, which is critical for DNA methylation and epigenetic regulation. Methylation reactions are essential for various physiological processes, including gene expression, DNA repair, and cell signaling. Research has demonstrated that alterations in methylation patterns can lead to various diseases, including cancer. Therefore, understanding the role of L-methionine in these processes can provide valuable insights into disease mechanisms and potential therapeutic targets.
The importance of L-methionine extends beyond its direct biological functions. It is also used as a nutritional supplement to support overall health and well-being. In dietary supplements, L-methionine is often included to promote protein synthesis, enhance muscle growth, and improve liver function. Clinical trials have shown that supplementation with L-methionine can be beneficial for individuals with certain metabolic disorders, such as homocystinuria, where the body cannot properly metabolize methionine.
In the pharmaceutical industry, L-methionine has been explored for its potential therapeutic applications. For example, it has been used as an adjuvant in the treatment of liver diseases, such as hepatitis and cirrhosis. The amino acid's ability to support liver function and reduce oxidative stress makes it a promising candidate for these conditions. Furthermore, research is ongoing to investigate the potential use of L-methionine in combination with other therapies to enhance treatment outcomes.
Beyond its therapeutic applications, L-methionine strong> has also found use in various industrial processes. In the food industry, it is used as a flavor enhancer and stabilizer in food products. In animal nutrition, it is added to animal feed to ensure adequate protein synthesis and growth. The versatility of this amino acid underscores its significance across multiple sectors.
In conclusion, (2R)-2-amino-3-(ethylsulfanyl)propanoic acid (L-methionine) strong>, identified by CAS number 2629-59-6, is a multifunctional amino acid with a wide range of biological activities and applications. Its unique chemical structure and diverse roles in cellular processes make it an important molecule in both basic research and applied sciences. Ongoing research continues to uncover new insights into the mechanisms underlying its functions and potential therapeutic uses, further highlighting its importance in the field of biomedicine.
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